molecular formula C12H10O3 B1315810 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one CAS No. 131526-88-0

8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

Cat. No.: B1315810
CAS No.: 131526-88-0
M. Wt: 202.21 g/mol
InChI Key: LYCZVRBMNHDJRO-UHFFFAOYSA-N
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Description

“8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one” is a chemical compound. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, which includes “this compound”, has been a subject of research. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is a part of the chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .

Scientific Research Applications

Synthetic Protocols and Chemical Properties

Synthetic strategies for chromen-ones, including those similar to the target compound, are crucial for developing pharmacologically significant molecules. Research by Mazimba (2016) highlights the importance of 6H-benzo[c]chromen-6-ones, which are core structures of secondary metabolites with considerable pharmacological relevance. These compounds are synthesized through various methods, including Suzuki coupling reactions and reactions involving 3-formylcoumarin (chromenones), indicating the versatility and importance of these structures in medicinal chemistry Mazimba, 2016.

Antioxidant Activity and Biological Properties

Coumarins, sharing a similar core structure to the target compound, are known for their broad range of biological properties. Torres et al. (2014) discuss the antioxidant properties of coumarins, attributing them to the chemical attributes of the 2H-chromen-2-one core. The aromatic ring and lactone ring in coumarins facilitate various interactions, contributing to their biological activities, including acting as free radical scavengers due to radical delocalization in the 2H-chromen-2-one nucleus Torres et al., 2014.

Biomedical Applications

The exploration of hydroxycoumarins, particularly 3-hydroxycoumarin, reveals their significance in various fields, including genetics, pharmacology, and microbiology. Yoda (2020) emphasizes the chemical, photochemical, and biological properties of 3-hydroxycoumarin, indicating the potential of such compounds in biomedical applications Yoda, 2020.

Mechanism of Action

Target of Action

The primary target of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in the formation of the bacterial septum during cytokinesis. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .

Mode of Action

The compound interacts with FtsZ by binding to its active site. This binding disrupts the assembly of FtsZ filaments, preventing the formation of the Z-ring, which is essential for cell division. Consequently, bacterial cells cannot complete cytokinesis, leading to cell death. The inhibition of FtsZ by this compound represents a novel mechanism distinct from traditional antibiotics .

Biochemical Pathways

The affected biochemical pathway is the bacterial cell division process. By targeting FtsZ, this compound disrupts the coordinated assembly of proteins required for septum formation. Downstream effects include incomplete cell division, abnormal cell morphology, and bacterial death .

Result of Action

At the molecular level, inhibition of FtsZ disrupts the bacterial cell division machinery, preventing proper septum formation. This results in bacterial growth arrest and eventual cell death. Cellular effects include altered morphology, impaired replication, and loss of viability .

Action Environment

Environmental factors play a crucial role in the compound’s efficacy and stability:

Biochemical Analysis

Biochemical Properties

8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with RNA-dependent RNA polymerase enzymes, which are crucial for the replication of certain viruses . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NMDA receptor, which plays a critical role in synaptic plasticity and memory function . This modulation can lead to changes in cellular responses and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, its interaction with RNA-dependent RNA polymerase enzymes results in the inhibition of viral replication . This mechanism is crucial for its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic uses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these pathways is important for predicting the compound’s effects in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation in specific tissues, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

8-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-7-4-5-11-10(6-7)8-2-1-3-9(8)12(14)15-11/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCZVRBMNHDJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560707
Record name 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131526-88-0
Record name 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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